Cas no 125590-76-3 (2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-)

2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- structure
125590-76-3 structure
Product Name:2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
CAS No:125590-76-3
MF:C21H32N2O2
MW:344.490985870361
CID:221164
PubChem ID:14299609
Update Time:2025-04-19

2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Chemical and Physical Properties

Names and Identifiers

    • 2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
    • 16β-Hydroxy Stanozolol
    • (5a,16b,17b)-17-methyl-2H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
    • 16B-HYDROXY STANOZOLOL
    • 17α-methyl-5α-androstano-[3,2-c]-pyrazol-16β,17β-diol
    • 16Beta-Hydroxy Stanozolol
    • 16β-hydroxy-stanozolol
    • 16-hydroxystanozolol
    • IZGBPAAEPVNBGA-BWPSUJIGSA-N
    • Cyclopenta[7,8]phenanthro[2,3-c]pyrazole, 2'H-androst-2-eno[3,2-c]pyrazole-16,17-diol deriv.
    • 16.BETA.-OH-STANOZOLOL
    • 16beta-Hydroxystanozolol
    • (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0^{2,10}.0^{4,8}.0^{14,18}]icosa-4(8),5-diene-16,17-diol
    • UNII-36IB762TU4
    • 439791-84-1
    • 16b-OH-stanozolol
    • 2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL, 17-METHYL-, (5.ALPHA.,16.BETA.,17.BETA.)-
    • 36IB762TU4
    • CHEBI:166767
    • 16-OH-STANOZOLOL
    • 16.BETA.-HYDROXYSTANOZOLOL
    • 125590-76-3
    • NS00096925
    • Q27256568
    • (5a,16b,17b)-17-methyl-'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
    • (5.ALPHA.,16.BETA.,17.BETA.)-17-METHYL-2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL
    • (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol
    • DTXSID501023503
    • 16b-Hydroxystanozolol
    • Inchi: 1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1
    • InChI Key: IZGBPAAEPVNBGA-BWPSUJIGSA-N
    • SMILES: O[C@@]1(C)[C@H](C[C@H]2[C@@H]3CC[C@H]4CC5=C(C=NN5)C[C@]4(C)[C@H]3CC[C@@]21C)O

Computed Properties

  • Exact Mass: 344.24600
  • Monoisotopic Mass: 346.262028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 0
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.8
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.41
  • Boiling Point: 481.5°C at 760 mmHg
  • Flash Point: 245°C
  • Refractive Index: 1.705
  • PSA: 69.14000
  • LogP: 3.08890
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk